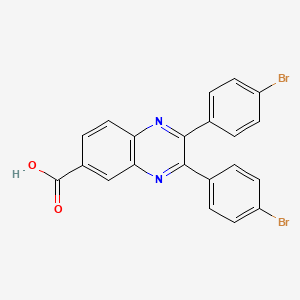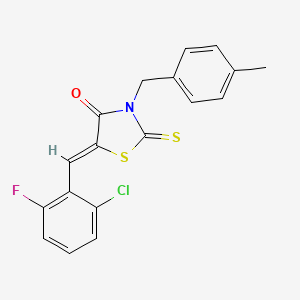
2,3-bis(4-bromophenyl)-6-quinoxalinecarboxylic acid
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those related to 2,3-bis(4-bromophenyl)-6-quinoxalinecarboxylic acid, involves reactions that yield complex structures with potential biological activities. For instance, the synthesis of novel bis(triazolothiadiazines) and bis(quinoxalines) linked to a thieno[2,3-b]thiophene core via phenoxymethyl groups has been reported, highlighting the versatility of bromomethyl precursors in constructing quinoxaline frameworks (Sayed et al., 2016). Similarly, the synthesis of 2,3-bis(5-bromothien-2-yl)quinoxaline demonstrates the Schiff base reaction's role in quinoxaline synthesis (Crundwell et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated through various spectroscopic techniques. For example, the structure of 2,2′-((1,4-dimethoxy-1,4-dioxobutane-2,3-diylidene)bis(azanylylidene))bis(quinoline-3-carboxylic acid) was characterized using infrared and nuclear magnetic resonance spectroscopy, alongside elemental analysis and high-resolution mass spectrometry (Fedorowicz et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of quinoxaline derivatives can lead to a variety of biological activities. For instance, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives for antibacterial and antifungal activities demonstrate the chemical versatility and potential therapeutic applications of these compounds (Ishikawa et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and phase behavior, of quinoxaline derivatives are crucial for their application in various fields. Studies on the polymerization of quinoxaline-containing monomers highlight the impact of molecular structure on physical properties and potential applications (Baek et al., 2003).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, including reactivity, stability, and interaction with biological targets, are essential for designing new compounds with specific functions. The synthesis and characterization of organic salts derived from quinoxaline compounds illustrate the detailed chemical property analysis (Faizi et al., 2018).
科学的研究の応用
Catalysis and Organic Synthesis
Researchers have developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of substrates like dehydroamino acid derivatives and enamides, showcasing their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Materials Science
Novel diphenylquinoxaline-containing hyperbranched aromatic polyamides have been synthesized, demonstrating unique properties like room-temperature free-radical-induced polymerization. This property is significant for the development of low-temperature, thermally curable thermosetting resin systems for high-temperature applications, highlighting its potential in advanced materials science (Baek, Ferguson, & Tan, 2003).
Catalytic Efficiency and Nanoparticles
The catalytic efficiency of palladium complexes derived from 2,3-bis[(phenylchalcogeno)methyl]quinoxaline in Suzuki–Miyaura coupling reactions has been explored, showing that these complexes can catalyze reactions efficiently. This research opens up new avenues for the use of such complexes in organic synthesis and might lead to the development of more efficient catalytic processes (Saleem et al., 2013).
Polymer Science
Research into hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units has led to the development of new materials with unique properties. These polymers exhibit nonlinear solution viscosity behavior and potential for various applications, including electronics and photonics (Baek, Simko, & Tan, 2006).
Antimicrobial Activity
Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities. These compounds, especially those with specific substitutions, display high activity against Gram-positive bacteria and a wide spectrum of antifungal activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Ishikawa et al., 2012).
特性
IUPAC Name |
2,3-bis(4-bromophenyl)quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJYIZRCZUXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)


![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)